(2-Methoxyethyl)(pentan-2-yl)amine

Description

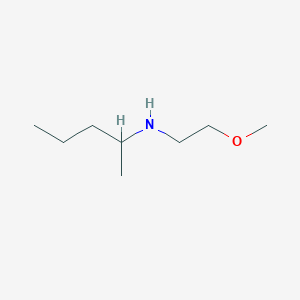

(2-Methoxyethyl)(pentan-2-yl)amine is a secondary aliphatic amine featuring a 2-methoxyethyl group and a branched pentan-2-yl substituent. The 2-methoxyethyl group introduces polarity and hydrogen-bonding capacity due to the ether oxygen, while the pentan-2-yl moiety contributes steric bulk and lipophilicity. This structural combination makes the compound relevant in organic synthesis, particularly in reactions requiring nucleophilic amines with tailored solubility and steric profiles .

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

N-(2-methoxyethyl)pentan-2-amine |

InChI |

InChI=1S/C8H19NO/c1-4-5-8(2)9-6-7-10-3/h8-9H,4-7H2,1-3H3 |

InChI Key |

UTOHCLCCCVRHRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(pentan-2-yl)amine typically involves the reaction of 2-methoxyethylamine with a suitable alkylating agent. One common method is the alkylation of 2-methoxyethylamine with 2-bromopentane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(pentan-2-yl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl or pentan-2-yl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (e.g., NaBr) or other alkylating agents can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while reduction can produce primary or secondary amines. Substitution reactions result in the formation of new substituted amines.

Scientific Research Applications

(2-Methoxyethyl)(pentan-2-yl)amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound can be utilized in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(pentan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and pentan-2-yl groups contribute to the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

| Compound Name | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| (2-Methoxyethyl)(pentan-2-yl)amine | 2-Methoxyethyl, pentan-2-yl | 173.28 (est.) | Moderate polarity, high lipophilicity |

| N-(2-Methoxyethyl)methylamine | 2-Methoxyethyl, methyl | 103.17 | Higher polarity, lower steric hindrance |

| (3-Bromo-4-fluorophenyl)methylamine | Aromatic benzyl, pentan-2-yl | 274.17 | High lipophilicity, π-π interaction capability |

| N,N-Dimethylethylenediamine | Two methyl groups, ethylene chain | 88.15 | High basicity, low steric hindrance |

- Polarity and Solubility : The 2-methoxyethyl group enhances water solubility compared to purely alkyl-substituted amines (e.g., pentan-2-yl derivatives), but less than dimethylamine derivatives due to the branched pentan-2-yl group .

- Steric Effects : The pentan-2-yl group introduces significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to linear alkylamines like N-(2-methoxyethyl)methylamine .

Spectroscopic Characterization

- NMR Data : The ¹H NMR spectrum of this compound is expected to show:

- Comparison with N-(2-Methoxyethyl)methylamine : The latter exhibits simpler splitting patterns due to fewer alkyl substituents, with a sharp singlet for the methyl group (δ 2.2 ppm) .

Key Research Findings

Synthetic Utility : The compound’s branched structure makes it a candidate for synthesizing sterically hindered ligands or catalysts, though slower reaction kinetics compared to linear amines may require optimized conditions (e.g., microwave irradiation) .

Safety Profile: No toxicity data is available for the compound, but related amines (e.g., α-PVP, ) highlight the importance of substituent effects on neurotoxicity and cardiotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.